N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that features a complex structure combining a pyrimidine ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine and dimethylamine. This step often requires the use of a strong base like sodium hydride and a polar aprotic solvent such as dimethylformamide (DMF).
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Indole Derivative Preparation: : The indole moiety is prepared separately, often starting from indole-3-acetic acid. This involves protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.
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Coupling Reaction: : The pyrimidine intermediate is then coupled with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
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Final Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced forms of the pyrimidine ring.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
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Biological Studies: : The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
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Pharmacology: : Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)ethanamide
- N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)propionamide
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-8-14(22-18(21-12)23(2)3)11-20-17(24)9-13-10-19-16-7-5-4-6-15(13)16/h4-8,10,19H,9,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFFKUFWXVCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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